1,1-Diphenyl-2-propanol
Overview
Description
1,1-Diphenyl-2-propanol is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1,1-Diphenyl-2-propanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl group of this compound can form hydrogen bonds with the active site of these enzymes, facilitating the catalytic process. Additionally, this compound may interact with other proteins and biomolecules through hydrophobic interactions due to its phenyl groups .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression. This compound also impacts cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, its interaction with alcohol dehydrogenases involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-substrate complex. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and metabolic changes. At higher doses, toxic effects can be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biochemical activities. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell. These interactions highlight the compound’s role in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with specific enzymes and proteins, thereby modulating its biochemical effects .
Properties
IUPAC Name |
1,1-diphenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZAWYBXBHTHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031184 | |
Record name | 1,1-Diphenyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29338-49-6 | |
Record name | α-Methyl-β-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29338-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-beta-phenylphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029338496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29338-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Diphenyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methyl-β-phenylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological target of 1,1-Diphenyl-2-propanol derivatives, and how do they interact?
A1: this compound derivatives, particularly those with substitutions on the aromatic rings and the 3-amino group, exhibit binding affinity for 5-HT receptors, specifically the 5-HT1B and 5-HT1D subtypes [, ]. While the exact binding mode is not fully elucidated in these studies, research suggests that the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor play a crucial role in the interaction with antagonists like Ketanserin and Ritanserin [].
Q2: How does the structure of this compound influence its activity on 5-HT receptors?
A2: Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold impact its activity and selectivity for 5-HT receptor subtypes []. For example, the introduction of a chlorine atom at the 3-position of one phenyl ring in compound 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride (BRL 14342) led to promising activity in preclinical models of depression []. This highlights the importance of specific substitutions on the aromatic rings for enhancing activity and potentially reducing undesirable peripheral anticholinergic effects often associated with antidepressants [].
Q3: Can you elaborate on the use of this compound derivatives in studying gastric accommodation?
A3: Research using the this compound derivative, 3-[4-(4-chloro-phenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol hydrochloride (BRL-15572 hydrochloride), a selective 5-HT1D receptor antagonist, has provided valuable insights into the role of 5-HT receptors in regulating gastric accommodation []. Studies in dogs demonstrated that the 5-HT1B receptor, rather than the 5-HT1D subtype, plays a significant role in modulating gastric accommodation in response to distension []. This finding was based on the observation that the non-selective 5-HT1B/D antagonist and the selective 5-HT1B antagonist effectively reversed the effects of Sumatriptan (a 5-HT1B/D receptor agonist) on gastric relaxation, while BRL-15572 did not [].
Q4: Are there any asymmetric synthesis methods for producing enantiomerically pure this compound?
A4: Yes, researchers have successfully employed an iridium catalytic system with a chiral diaminodiphosphine ligand for the asymmetric transfer hydrogenation of 1,1-diphenylacetone, leading to the synthesis of enantiomerically enriched (S)-(-)-1,1-diphenyl-2-propanol []. This method achieved high yields (97.85%) and excellent enantiomeric excess (99.35%) under optimized reaction conditions, demonstrating the potential for scalable synthesis of chiral this compound derivatives for further pharmacological investigations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.